![molecular formula C7H4BrN3O2 B1517251 6-Bromo-3-nitroimidazo[1,2-a]pyridine CAS No. 64064-71-7](/img/structure/B1517251.png)
6-Bromo-3-nitroimidazo[1,2-a]pyridine
Overview
Description
“6-Bromo-3-nitroimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number 64064-71-7 . It has a linear formula of C7 H4 Br N3 O2 . The compound is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of “6-Bromo-3-nitroimidazo[1,2-a]pyridine” has been reported in several studies . For instance, one study reported a simple and novel route to the synthesis of imidazopyridines using microwave irradiation .Molecular Structure Analysis
The molecular weight of “6-Bromo-3-nitroimidazo[1,2-a]pyridine” is 242.03 . Its InChI Code is 1S/C7H4BrN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H .Physical And Chemical Properties Analysis
“6-Bromo-3-nitroimidazo[1,2-a]pyridine” is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Synthesis and Chemical Reactivity
6-Bromo-3-nitroimidazo[1,2-a]pyridine and its derivatives have been extensively studied for their unique chemical reactivity and potential in synthesizing various compounds. For instance, Vanelle et al. (2008) detailed the synthesis of new 3-Nitroimidazo[1,2-a]pyridine derivatives via SRN1 reactions, which showed the reactivity of different electrophile halides in these compounds (Vanelle, Szabo, & Crozet, 2008). Additionally, Crozet et al. (2006) described an efficient microwave-assisted Suzuki cross-coupling reaction of imidazo[1,2-a]pyridines in aqueous medium, highlighting a rapid and high-yielding synthesis method (Crozet, Castera-Ducros, & Vanelle, 2006).
Development of Novel Compounds
Research has also focused on developing novel compounds using 6-Bromo-3-nitroimidazo[1,2-a]pyridine. For example, Castera-Ducros et al. (2006) synthesized new tricyclic pyridinones from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, showcasing the versatility of this compound in creating new molecular structures (Castera-Ducros, Crozet, & Vanelle, 2006).
Exploration of Chemical Reactions
Bazin et al. (2013) explored various reactions on 2-chloro-3-nitroimidazo[1,2-a]pyridine to expand the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines. This study underscored the importance of the nitro group in facilitating chlorine displacement, leading to a range of diverse products (Bazin, Marhadour, Tonnerre, & Marchand, 2013).
Potential Biological Activity
Some studies have indicated the potential biological activity of compounds derived from 6-Bromo-3-nitroimidazo[1,2-a]pyridine. For example, Zamora et al. (2004) investigated the imidazo[1,2-a]pyridine system as a synthon for building fused triazines, which are planar, angular tri-heterocycles with potential biological activity (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).
Antitrypanosomatid Activity
Fersing et al. (2018) studied 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines for their potent antitrypanosomatid activity. This research highlighted the selective bioactivation of these compounds by type 1 nitroreductases, demonstrating their potential in antiparasitic therapies (Fersing et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-bromo-3-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZUDRAJUWZDNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651768 | |
Record name | 6-Bromo-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-nitroimidazo[1,2-a]pyridine | |
CAS RN |
64064-71-7 | |
Record name | 6-Bromo-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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